molecular formula C14H18N2O5 B2539973 Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate CAS No. 2034312-37-1

Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate

Cat. No.: B2539973
CAS No.: 2034312-37-1
M. Wt: 294.307
InChI Key: NHBUSENHRAROEU-UHFFFAOYSA-N
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Description

. This compound features a nicotinamido group linked to a tetrahydrofuran moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate typically involves the reaction of nicotinic acid derivatives with tetrahydrofuran-3-ol under specific conditions. The process may include esterification and amidation reactions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nicotinamido group, potentially converting it to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction could produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for research in drug development and biochemical studies.

    Medicine: It may have therapeutic potential due to its unique structure and biological properties, warranting further investigation in pharmacology.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Shares the nicotinamido group but lacks the tetrahydrofuran moiety.

    Tetrahydrofuran-3-yl acetate: Contains the tetrahydrofuran ring but does not have the nicotinamido group.

Uniqueness

Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is unique due to the combination of the nicotinamido group and the tetrahydrofuran moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-2-20-13(17)8-16-14(18)10-3-4-12(15-7-10)21-11-5-6-19-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBUSENHRAROEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CN=C(C=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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